molecular formula C₁₂H₁₃NO B1162898 (S,S)-trans-1-Deshydroxy Rasagiline

(S,S)-trans-1-Deshydroxy Rasagiline

Cat. No.: B1162898
M. Wt: 187.24
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-trans-1-Deshydroxy Rasagiline is a stereoisomeric derivative of rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor approved for Parkinson’s disease (PD) treatment. Unlike rasagiline, which contains a propargylamine moiety and a hydroxyl group, this compound lacks the hydroxyl group, altering its pharmacokinetic and pharmacodynamic properties . It is classified as a rasagiline impurity (Impurity 8) and is primarily used in research settings for analytical reference purposes . Structural modifications, such as the absence of the hydroxyl group and stereochemical configuration, likely diminish its MAO-B inhibitory activity and neuroprotective effects compared to rasagiline .

Properties

Molecular Formula

C₁₂H₁₃NO

Molecular Weight

187.24

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Compound Key Structural Features MAO-B Inhibition Neuroprotective Activity Clinical Relevance
Rasagiline (Azilect®) Propargylamine, hydroxyl group, R(+) isomer Potent (IC₅₀ < 1 nM) Yes (via Akt/Nrf2, PKC/MAPK pathways) Approved for PD
(S,S)-trans-1-Deshydroxy Rasagiline Lacks hydroxyl group, S,S stereoisomer Not reported No activity observed Research impurity
(R,R)-trans-1-Deshydroxy Rasagiline Lacks hydroxyl group, R,R stereoisomer Not reported No data Research impurity
Selegiline Propargylamine, irreversible MAO-B inhibitor Less potent than rasagiline Mild (via metabolic conversion) Approved for PD
Safinamide Reversible MAO-B inhibitor EC₅₀ = 1.079 mmol/L Moderate (less than rasagiline) Approved as adjunct therapy

Key Observations:

  • The propargylamine group in rasagiline is critical for MAO-B inhibition and neuroprotection, activating PKC/MAPK pathways and reducing oxidative stress . Removing the hydroxyl group (as in deshydroxy derivatives) eliminates these effects .
  • Stereochemistry determines potency: The R(+) enantiomer (rasagiline) is >1,000-fold more potent than the S(+) isomer (TVP1022) in MAO-B inhibition . Similarly, this compound’s stereochemistry likely renders it inactive.

Pharmacological Activity

Table 2: Neuroprotective and Enzymatic Activity

Compound MAO-B Inhibition (In Vitro) Neuroprotective EC₅₀ Key Mechanisms
Rasagiline IC₅₀ = 0.896 mmol/L 0.896 mmol/L Inhibits α-synuclein, activates Akt/Nrf2
This compound Inactive Not tested No observed activity in assays
Safinamide EC₅₀ = 1.079 mmol/L 1.079 mmol/L Reversible MAO-B inhibition, glutamate modulation
Selegiline IC₅₀ ~2-5 nM Higher than rasagiline Metabolized to amphetamine derivatives

Key Findings:

  • Rasagiline’s neuroprotection is mediated by reducing reactive oxygen species (ROS) and inhibiting GAPDH-mediated apoptosis , mechanisms absent in deshydroxy derivatives .

Clinical and Research Relevance

  • Rasagiline: Demonstrated efficacy in PD monotherapy (UPDRS-III improvement: −2.8 points) and as an adjunct to levodopa (OFF-time reduction: −0.93 hours) .
  • This compound: No clinical data available. Used solely as a reference standard to monitor rasagiline purity during manufacturing .
  • Safinamide : Comparable to rasagiline in UPDRS-III improvement but with a higher EC₅₀, indicating lower potency .

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